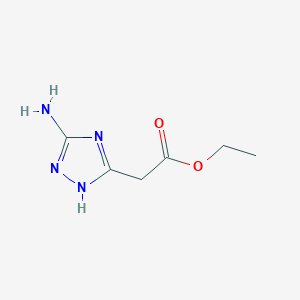

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORJPBMFMZKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365898 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86152-46-7 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific literature for this exact molecule, this guide presents a generalized synthetic approach and predicted characterization data based on established chemical principles and analysis of structurally similar compounds.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The title compound, this compound (CAS No. 86152-46-7, Molecular Formula: C₆H₁₀N₄O₂), incorporates both the 1,2,4-triazole nucleus and an ethyl acetate moiety, making it a valuable building block for the synthesis of more complex drug candidates. This guide outlines a plausible synthetic route and the expected analytical data for the confirmation of its structure.

Proposed Synthesis

A common and effective method for the synthesis of N-substituted 1,2,4-triazole derivatives involves the alkylation of a pre-formed triazole ring. In this proposed synthesis, the key intermediate is a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl chloroacetate to yield the target molecule.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole-3-thiol

-

A mixture of thiocarbohydrazide (0.1 mol) and an appropriate carboxylic acid (e.g., formic acid, 0.12 mol) is heated, often without a solvent, at a temperature sufficient to induce cyclization, typically in the range of 120-150 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent, such as ethanol or water, to remove any unreacted starting materials.

-

The solid product, 4-amino-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed with cold solvent, and dried.

Step 2: Synthesis of this compound

-

To a solution of 4-amino-4H-1,2,4-triazole-3-thiol (0.05 mol) in a suitable solvent such as absolute ethanol or dimethylformamide (DMF), a base (e.g., triethylamine or potassium carbonate, 0.06 mol) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

Ethyl chloroacetate (0.055 mol) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with progress monitored by TLC.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure this compound.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following table summarizes the predicted data based on the analysis of analogous compounds.

Predicted Quantitative Data

| Parameter | Predicted Value |

| Molecular Weight | 170.17 g/mol |

| Melting Point (°C) | Expected to be a solid with a distinct melting point, likely in the range of 150-200 °C, characteristic of similar triazole derivatives. |

| ¹H NMR (DMSO-d₆, ppm) | δ 1.1-1.3 (t, 3H, -CH₃), 4.0-4.2 (q, 2H, -OCH₂-), 3.5-3.7 (s, 2H, -CH₂-CO), 5.5-6.0 (br s, 2H, -NH₂), 12.0-13.0 (br s, 1H, triazole N-H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 14.0-15.0 (-CH₃), 35.0-40.0 (-CH₂-CO), 60.0-62.0 (-OCH₂-), 145.0-150.0 (triazole C3), 155.0-160.0 (triazole C5), 168.0-172.0 (C=O) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amino), ~3100 (N-H stretch, triazole), ~2900-3000 (C-H stretch), ~1730 (C=O stretch, ester), ~1640 (N-H bend) |

| Mass Spectrum (m/z) | [M+H]⁺ at 171.0882 |

Characterization Workflow

Caption: Logical workflow for the structural characterization of the target compound.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the ethyl acetate and amino-triazole moieties.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the N-H, C-H, C=O, and other functional groups.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺) and confirm the molecular weight.

-

-

Melting Point Determination:

-

Place a small amount of the crystalline solid into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

-

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for its preparation, and the predicted analytical data serves as a benchmark for structural confirmation. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and further investigation of this and related 1,2,4-triazole derivatives for various therapeutic applications. It is important to reiterate that the provided protocols and data are based on established chemical knowledge of similar compounds and should be adapted and validated experimentally.

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, physical characteristics, and spectral properties, and includes a detailed experimental protocol for the synthesis of related compounds, providing a foundational resource for researchers in the field.

Chemical and Physical Properties

This compound is a triazole derivative featuring an ethyl acetate substituent. Its core structure is a 1,2,4-triazole ring, a common scaffold in many biologically active compounds. The presence of an amino group and the ester functionality contribute to its specific chemical reactivity and potential for further synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86152-46-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₀N₄O₂ | [2][3] |

| Molecular Weight | 170.17 g/mol | [3] |

| Boiling Point | 394.3°C at 760 mmHg | [3] |

| Storage Conditions | 2-8°C, protected from light, stored in inert gas | [3] |

Spectroscopic Data

While specific experimental spectra for this compound are not available in the cited literature, data from closely related 1,2,4-triazole derivatives can provide an indication of the expected spectral characteristics.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, and signals for the amino and triazole ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the triazole ring. |

| **FTIR (cm⁻¹) ** | Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aliphatic), C=O stretching (ester), and C=N and N-N stretching (triazole ring). |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and efficient method for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates has been developed, known as the Pinner reaction strategy.[7] This methodology can likely be adapted for the synthesis of the title compound.

General Experimental Workflow for the Synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner Reaction

Protocol Details:

-

Formation of Carboxyimidate Salts: α-Mono- and α,α-disubstituted ethyl cyanoacetates are converted into the corresponding carboxyimidate salts. This is the key intermediate in the Pinner reaction.[7]

-

Reaction with Formylhydrazide: The carboxyimidate salt is then reacted with formylhydrazide. The nature of the starting Pinner salt and the nucleophile will determine the final product.[7]

-

Cyclization: The subsequent intramolecular cyclization leads to the formation of the 1,2,4-triazole ring, yielding the desired 2-(1H-1,2,4-triazol-3-yl)acetate derivative.[7]

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents.[8] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][9][10] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition by Triazole Derivatives

By inhibiting 14α-demethylase, triazole compounds prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[9] The consequence is a disruption of the cell membrane's structure and function, ultimately leading to the inhibition of fungal growth and cell death. The broad-spectrum activity of many triazole-based drugs highlights the effectiveness of targeting this essential fungal pathway.[1][10]

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. While a complete physicochemical profile is yet to be established, its structural similarity to known antifungal agents suggests that it and its derivatives are promising candidates for further investigation in the development of new therapeutic agents. The provided information serves as a starting point for researchers to design and execute further studies to fully characterize this compound and explore its potential applications.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound [myskinrecipes.com]

- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. 86152-46-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Overview of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate and Related Derivatives

An In-depth Technical Guide for Drug Development Professionals

Spectroscopic Data of Structurally Similar Compounds

To approximate the spectroscopic profile of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, data from related 1,2,4-triazole derivatives are presented below. These compounds share key structural motifs, such as the 5-amino-1,2,4-triazole core or a side chain with an ester group, providing valuable reference points.

Table 1: 1H NMR Spectroscopic Data of Related 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl3/DMSO-d6 | 12.67 (bs, 1H), 7.81-7.19 (m, 5H), 6.95 (d, 1H, J=9.6 Hz), 5.41 (s, 2H), 4.47 (bs, 2H) | NH (triazole), Ar-H & HA, HB, NH2, CH2 |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d6 | 13.75 (s, 1H), 7.50-7.30 (m, 5H), 5.76 (s, 2H) | SH, Ar-H, NH2 |

| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | CDCl3 | 8.02 (s, 1H), 7.84 (d, 2H, J=7.17 Hz), 7.40 (t, 2H, J=7.17 Hz), 7.31 (t, 1H, J=7.17 Hz), 7.16-7.00 (m, 3H), 6.88 (d, 1H, J=8.12 Hz), 5.76 (s, 2H), 4.32 (q, 2H, J=7.17 Hz), 3.70 (s, 2H), 1.38 (t, 3H, J=7.17 Hz) | Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, NCH2, OCH2, CH2, CH3 |

Table 2: 13C NMR Spectroscopic Data of Related 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl3/DMSO-d6 | 164.3, 160.9 (C-5), 157.1 (C-3), 135.7 (C-HA), 132.7, 132.2, 126.3 (C-HB), 118.3, 59.8 (CH2) |

| 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol[1] | DMSO-d6 | 167.5, 146.3, 130.3, 129.3, 128.9, 126.8, 39.7, 13.7 |

| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | CDCl3 | 166.42, 154.60, 149.52, 147.77, 130.57, 128.72, 128.03, 127.95, 125.71, 125.61, 124.86, 120.26, 119.27, 116.39, 105.39, 61.19, 49.53, 24.90, 14.25 |

Table 3: IR Spectroscopic Data of Related 1,2,4-Triazole Derivatives

| Compound | Sample Prep. | Wavenumber (cm-1) | Assignment |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | KBr | 3452, 3298 (NH), 2595 (S-H), 1614 (C=N) | NH stretching, SH stretching, C=N stretching |

| 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol[1] | KBr | 3038-3104 (Ar-H), 1611, 1472, 1420 (C-N, C=N, C-N-C in triazole), 1573 (C=N), 1259 (C=S), 681 (C-S-C) | Aromatic C-H, Triazole ring vibrations, C=N stretching, C=S stretching, C-S-C stretching |

| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | KBr | 3124, 2926, 2851, 1711 (C=O), 1653, 1488, 1305, 1224, 1191, 1100, 1053, 840, 764 | N-H/Ar-H stretching, C-H stretching, C=O stretching (ester) |

Table 4: Mass Spectrometry Data of a Related 1,2,4-Triazole Derivative

| Compound | Ionization Method | m/z | Assignment |

| Ethyl-4-[(9H-fluoren-3-ylmethylidene)amino]-2,4-dihydro-3H-1,2,4-triazol-3-one[2] | LC-MS | 305 | [M+1]+ |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general methodology for the synthesis of related 1,2,4-triazole derivatives can be extrapolated from the literature. Many syntheses of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involve the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate[3][4].

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:

-

Preparation of the Acid Hydrazide: A substituted benzoic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., concentrated H2SO4) to form the corresponding ethyl ester. The ester is then treated with hydrazine hydrate to yield the acid hydrazide.

-

Formation of Potassium Dithiocarbazinate: The acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise with stirring at a low temperature. The reaction mixture is stirred for several hours to form the potassium dithiocarbazinate salt.

-

Cyclization to the Triazole: The potassium salt is then refluxed with an excess of hydrazine hydrate. During this step, hydrogen sulfide gas is evolved, and the triazole ring is formed.

-

Purification: The reaction mixture is cooled, diluted with cold water, and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

General Protocol for Spectroscopic Analysis:

-

1H and 13C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

Technical Guide: Structure Elucidation and Confirmation of CAS 86152-46-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific publications detailing the complete synthesis, spectroscopic analysis, and structure elucidation of the compound with CAS number 86152-46-7. Therefore, this guide presents a likely synthetic route and expected analytical data based on established chemical principles and published data for structurally related 1,2,4-triazole derivatives. The experimental protocols and data are representative and should be considered hypothetical until experimentally verified.

Introduction to CAS 86152-46-7

The compound identified by CAS number 86152-46-7 is named ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate . It belongs to the class of heterocyclic compounds containing a 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The 1,2,4-triazole moiety is a key pharmacophore in numerous approved drugs, including antifungal and anticancer agents.[1][2] The presence of an amino group and an ethyl acetate substituent suggests potential for further chemical modification and diverse biological interactions. This guide outlines a plausible pathway for its synthesis and the analytical methods required for its structural confirmation.

Proposed Synthesis and Experimental Protocol

A common and efficient method for the synthesis of substituted 1,2,4-triazoles involves the cyclization of appropriate precursors.[3] A likely synthetic route to ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate is the reaction of ethyl malonimidate hydrochloride with aminoguanidine bicarbonate.

Caption: Proposed synthetic workflow for CAS 86152-46-7.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Ethyl malonimidate hydrochloride

-

Aminoguanidine bicarbonate

-

Ethanol (absolute)

-

Sodium ethoxide

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, aminoguanidine bicarbonate is added portion-wise with stirring until the evolution of gas ceases.

-

Ethyl malonimidate hydrochloride is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate.

Structure Elucidation and Confirmation

The definitive structure of the synthesized compound would be established through a combination of spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which supports the proposed structure.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.17 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Expected [M+H]+ | m/z 171.0877 |

| Key Fragments | Loss of ethoxy group (-OC2H5), loss of the entire ester group (-COOC2H5), fragmentation of the triazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 (broad s) | Singlet | 1H | NH (triazole ring) |

| ~6.5 (broad s) | Singlet | 2H | NH₂ (amino group) |

| ~4.1 (q) | Quartet | 2H | -O-CH₂ -CH₃ (ethyl ester) |

| ~3.6 (s) | Singlet | 2H | CH₂ -CO (acetate methylene) |

| ~1.2 (t) | Triplet | 3H | -O-CH₂-CH₃ (ethyl ester) |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester carbonyl) |

| ~160 | C3-NH₂ (triazole ring) |

| ~155 | C5-CH₂ (triazole ring) |

| ~61 | -O-CH₂ -CH₃ (ethyl ester) |

| ~35 | CH₂ -CO (acetate methylene) |

| ~14 | -O-CH₂-CH₃ (ethyl ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino and triazole NH) |

| 3100-3000 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester carbonyl) |

| 1650-1600 | Strong | N-H bending (amino group), C=N stretching (ring) |

| 1580-1400 | Medium | C-N stretching, ring skeletal vibrations |

| ~1200 | Strong | C-O stretching (ester) |

Biological Significance and Potential Applications

While no specific biological activity or signaling pathway has been documented for CAS 86152-46-7, the 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents.[4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological effects, including:

-

Antifungal Activity: Many triazole-based drugs, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[6]

-

Anticancer Activity: Certain 1,2,4-triazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and aromatase.[1]

-

Antiviral and Antimicrobial Properties: The triazole ring system is present in several antiviral and antibacterial compounds, highlighting its versatility in drug design.[5][7]

The structure of ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate makes it a valuable building block for creating libraries of novel compounds for drug discovery. The amino and ester functionalities provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships in the pursuit of new therapeutic agents.

Conclusion

The structure of CAS 86152-46-7, ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate, can be confidently assigned based on a combination of modern synthetic and analytical techniques. This guide has outlined a plausible synthetic route and the expected spectroscopic data that would confirm its structure. The presence of the 1,2,4-triazole moiety suggests that this compound and its derivatives are of significant interest for further investigation in the fields of medicinal chemistry and drug development. Experimental verification of the data presented herein is a necessary next step to fully characterize this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities associated with the 1,2,4-triazole nucleus.[1][2] A fundamental understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and outlines a detailed experimental protocol for its quantitative determination.

Core Compound Information

The structure of this compound (CAS No: 86152-46-7, Molecular Formula: C6H10N4O2) incorporates several functional groups that dictate its solubility behavior: a polar 1,2,4-triazole ring, an amino group capable of hydrogen bonding, and an ethyl acetate group which adds some non-polar character.[3][4][5][6][7] The presence of both hydrogen bond donors (amino group) and acceptors (triazole nitrogens, carbonyl oxygen) suggests a complex solubility profile.[1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The amino and triazole groups can form strong hydrogen bonds with protic solvents. The ethyl acetate group may slightly limit solubility compared to more polar analogs.[1][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functional groups of the molecule.[8][9] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents can interact with the ester group and, to a lesser extent, the triazole ring, but may be less effective at solvating the highly polar amino group. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low | The overall polarity of the molecule is too high to be effectively solvated by non-polar solvents. Some minimal solubility in DCM might be observed.[9] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol provides a reliable and reproducible approach.

Objective

To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.

-

Analyze the saturated solution samples and the standard solutions using a calibrated analytical technique, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Determine the concentration of the compound in the saturated solution samples by interpolating their analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Synthesis and Logical Relationships

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For instance, a common route to substituted 2-(1H-1,2,4-triazol-3-yl)acetates involves the reaction of carboxyimidate salts with formylhydrazide.[2] The purification and handling of the final product, this compound, are directly influenced by its solubility characteristics.

Relationship between Synthesis, Purification, and Solubility

The following diagram illustrates the logical connection between the synthesis of the target compound, the role of solubility in its purification, and the subsequent determination of its solubility profile.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 6. This compound|CAS 86152-46-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. 86152-46-7|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on the core structure of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a versatile scaffold for the development of novel therapeutic agents. While specific biological data for this exact ester is limited in publicly available literature, this document extrapolates its potential applications based on the extensive research conducted on its close derivatives. This guide will delve into the synthesis, potential therapeutic applications, and relevant signaling pathways associated with this class of compounds, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Prominence of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged heterocyclic motif frequently incorporated into the design of small-molecule drugs. Its unique structural features, including its planarity, hydrogen bonding capabilities, and dipole moment, allow for favorable interactions with a wide array of biological targets. Derivatives of 1,2,4-triazole have demonstrated a remarkable range of bioactivities, including antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3][4] The presence of the 5-amino and the 3-acetate functional groups on the core structure of this compound provides key handles for synthetic modification, enabling the exploration of vast chemical space to optimize potency and selectivity for various therapeutic targets.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates is through the Pinner reaction.[5] This strategy involves the conversion of α-cyanoacetates into the corresponding carboxyimidate salts, which serve as key intermediates. Subsequent reaction with formylhydrazide leads to the formation of the desired triazolylacetate.

Experimental Protocol: General Synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner Reaction[5]

Step 1: Formation of the Carboxyimidate Salt

-

A solution of the appropriate α-cyanoacetate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) is cooled to 0 °C.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at 0 °C for several hours, and then allowed to warm to room temperature and stirred for an additional period (typically overnight).

-

The resulting precipitate, the carboxyimidate hydrochloride salt, is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Step 2: Cyclization to the 1,2,4-Triazole Ring

-

The carboxyimidate hydrochloride salt (1.0 eq) is suspended in a suitable solvent (e.g., ethanol).

-

Formylhydrazide (1.0-1.2 eq) is added to the suspension.

-

The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate derivative.

Note: For the synthesis of the title compound, this compound, a modification of this protocol using a different nitrogen source in the cyclization step would be necessary to incorporate the 5-amino group.

Potential Therapeutic Applications

Based on the biological activities of structurally related 1,2,4-triazole derivatives, this compound holds promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[6][7][8] Derivatives have shown potent activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.

Workflow for Antimicrobial Screening

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10][11] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | 3.20 - 10.67 | [1] |

| β-keto-1,2,3-triazole derivatives | MCF-7 (Breast) | 39.3 - >54.6 | [2] |

| 4,5-bis(phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [9] |

| Bis-triazoles | OVCAR-4 (Ovarian) | 0.515 | [7] |

Enzyme Inhibition

The 1,2,4-triazole nucleus serves as a scaffold for the design of potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.[12]

Quantitative Data on Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.73 | [12] |

| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | 0.038 | [12] |

| Azinane-triazole derivatives | α-Glucosidase | 36.74 | [12] |

| N-phenylpiperdine-1-carboxamides | 15-Lipoxygenase (15-LOX) | 0.36 - 15.54 | [13] |

Modulation of Cellular Signaling Pathways

Recent studies have highlighted the ability of 1,2,4-triazole derivatives to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer. Several 1,2,4-triazole-containing compounds have been shown to inhibit components of this pathway, leading to anticancer effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to control a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also a hallmark of many cancers.

Conclusion and Future Directions

This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives strongly suggests its potential in the fields of antimicrobial, anticancer, and enzyme-inhibitory drug discovery. Future research should focus on the detailed biological evaluation of this specific core molecule to establish its intrinsic activity profile. Furthermore, the synthetic handles provided by the amino and acetate groups should be systematically explored to generate focused libraries of derivatives for screening against a wide range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics based on the privileged 1,2,4-triazole scaffold.

References

- 1. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide focuses on Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a key precursor for the synthesis of a variety of bioactive heterocyclic systems. This document provides a comprehensive overview of its synthesis and its role in the generation of fused heterocyclic compounds with significant therapeutic potential.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient method involves the initial preparation of a key intermediate, 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol, followed by esterification.

Synthesis of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol

This pivotal intermediate can be synthesized from malonic acid and thiocarbohydrazide. The condensation of these two starting materials leads to the formation of the triazole ring with the desired functional groups.

Experimental Protocol:

A mixture of malonic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated at 160-170°C for 30 minutes. The resulting solid mass is then cooled and treated with a 10% sodium carbonate solution. The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the crude product. The product is then recrystallized from hot water to yield 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol.

Esterification to this compound

The synthesized triazole-thiol is then converted to the target ethyl ester.

Experimental Protocol:

To a suspension of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol (0.05 mol) in absolute ethanol (100 mL), a few drops of concentrated sulfuric acid are added as a catalyst. The mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.

Figure 1: Synthetic pathway for this compound.

Application in the Synthesis of Bioactive Heterocycles

This compound serves as a versatile building block for the construction of various fused heterocyclic systems. The presence of the amino group and the active methylene group in the acetate moiety allows for a range of cyclocondensation reactions. A common strategy involves the conversion of the ester to a more reactive intermediate, such as a thiol, which readily undergoes cyclization.

Synthesis of Bioactive Triazolo[3,4-b]thiadiazines

Triazolo[3,4-b]thiadiazines are a class of fused heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The synthesis of these compounds from the precursor involves the initial conversion to the corresponding triazole-thiol, followed by cyclocondensation with α-haloketones.

Experimental Protocol for Synthesis of 3-substituted-7-aryl-5H-[1][2][4]triazolo[3,4-b][1][3][4]thiadiazines:

A mixture of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and the appropriate phenacyl bromide (0.01 mol) in absolute ethanol (50 mL) is refluxed for 8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired triazolo[3,4-b]thiadiazine derivative.[2]

Figure 2: General synthetic route to Triazolo[3,4-b]thiadiazines.

Synthesis of Bioactive Triazolo[3,4-b]thiadiazoles

Triazolo[3,4-b]thiadiazoles are another important class of fused heterocycles with a wide range of pharmacological activities.[4] Their synthesis can be achieved by the reaction of the triazole-thiol intermediate with various one-carbon donors like carboxylic acids in the presence of a dehydrating agent.

Experimental Protocol for Synthesis of 3,6-disubstituted-[1][2][4]triazolo[3,4-b][1][3][4]thiadiazoles:

A mixture of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and a substituted benzoic acid (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for 5-7 hours. The reaction mixture is cooled and poured onto crushed ice. The solid that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to give the desired triazolo[3,4-b]thiadiazole.[4]

Biological Activities of Derived Heterocycles

The heterocycles synthesized from this compound and its derivatives have shown promising biological activities. The following tables summarize some of the reported quantitative data for analogous compounds.

Table 1: Antimicrobial Activity of Triazolo[3,4-b]thiadiazine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 12.5 | [5] |

| Derivative B | Escherichia coli | 25 | [5] |

| Derivative C | Candida albicans | 6.25 | [5] |

Table 2: Anticancer Activity of Triazolo[3,4-b]thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative X | MCF-7 (Breast Cancer) | 5.2 | [4] |

| Derivative Y | HCT-116 (Colon Cancer) | 8.1 | [4] |

| Derivative Z | A549 (Lung Cancer) | 10.5 | [4] |

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of these novel compounds are still under investigation, some general pathways have been proposed for related triazole-based heterocycles.

For anticancer activity, some triazole derivatives have been shown to act as inhibitors of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. The planar, electron-rich heterocyclic system can intercalate into DNA or bind to the ATP-binding site of kinases.

References

- 1. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the chemical reactivity of the exocyclic amino group in Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. Due to the limited availability of direct studies on this specific molecule, this guide draws upon established reactivity patterns of analogous 4-amino-1,2,4-triazole derivatives to provide a predictive framework for its chemical behavior. The amino group in this class of compounds is a versatile nucleophile, readily participating in a variety of chemical transformations that are crucial for the synthesis of novel bioactive molecules.

Core Reactivity of the Amino Group

The 5-amino group of the 1,2,4-triazole ring is a key functional handle for derivatization. Its nucleophilicity allows for reactions with a wide range of electrophiles. The primary reactions involving this amino group include acylation, alkylation, and condensation with carbonyl compounds, leading to the formation of amides, secondary and tertiary amines, and Schiff bases, respectively. These transformations are fundamental in modifying the physicochemical and pharmacological properties of the parent molecule.

Key Reactions of the Amino Group

Based on the reactivity of analogous 4-amino-1,2,4-triazole structures, the following reactions are anticipated for this compound:

Acylation

The amino group is expected to react with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylated derivatives. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Alkylation

Alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give mono- and di-alkylated products depending on the stoichiometry of the reagents and reaction conditions.

Condensation with Aldehydes and Ketones

The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid. These Schiff bases can be further reduced to form stable secondary amines.

Data Presentation

The following table summarizes the expected reactivity of the amino group in this compound based on known reactions of similar 4-amino-1,2,4-triazole derivatives.

| Reaction Type | Reagent | Typical Conditions | Expected Product | Reference Analogues |

| Acylation | Acetyl chloride | Pyridine, 0°C to rt | N-acetyl derivative | 4-amino-3,5-dimethyl-1,2,4-triazole |

| Alkylation | Ethyl bromide | K₂CO₃, DMF, 60°C | N-ethyl derivative | 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole |

| Condensation | Benzaldehyde | Ethanol, catalytic acetic acid, reflux | Schiff base (N-benzylidene) | 4-amino-3,5-dimethyl-1,2,4-triazole[1] |

| Diazotization | NaNO₂, HCl | 0-5°C | Diazonium salt | 2-amino-5-thiol-1,3,4-thiadiazole[2] |

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from literature on analogous compounds. Researchers should optimize these conditions for this compound.

General Protocol for Condensation with an Aromatic Aldehyde

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol.

-

Addition of Aldehyde: To the solution, add the aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Caption: Reaction pathway for Schiff base formation.

Caption: General experimental workflow for derivatization.

References

Theoretical and Computational Perspectives on Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound featuring the 1,2,4-triazole core, represents a class of molecules with significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the theoretical and computational studies relevant to this compound, drawing upon data from closely related 5-amino-4H-1,2,4-triazole derivatives to elucidate its potential physicochemical properties, biological activities, and avenues for further research. While direct computational studies on this specific ester are limited in publicly available literature, this guide synthesizes existing knowledge on analogous structures to offer valuable insights for researchers in the field.

Introduction to this compound

This compound is a small molecule with the chemical formula C₆H₁₀N₄O₂ and a CAS number of 86152-46-7.[5][6][7][8] Its structure comprises a central 5-amino-4H-1,2,4-triazole ring substituted with an ethyl acetate group at the 3-position. The presence of the amino group and the ester functionality provides multiple sites for potential hydrogen bonding and further chemical modification, making it an attractive building block for the synthesis of more complex molecules. The 1,2,4-triazole nucleus is a key structural motif in numerous pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions.[9]

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, general synthetic strategies for related 1,2,4-triazole derivatives offer a probable route. A common approach involves the cyclization of thiocarbohydrazide with a substituted carboxylic acid.[4] Another versatile method is the Pinner reaction, where substituted ethyl cyanoacetates are converted into carboxyimidate salts, which then react with a hydrazine derivative to form the triazole ring.[10]

General Synthetic Workflow for 1,2,4-Triazole Derivatives:

Caption: General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Characterization of such compounds typically involves a combination of spectroscopic techniques including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.[4][11]

Theoretical and Computational Studies on 1,2,4-Triazole Derivatives

Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed to study related 1,2,4-triazole derivatives.[12][13]

Workflow for Computational Analysis of 1,2,4-Triazole Derivatives:

Caption: A typical workflow for the computational study of 1,2,4-triazole derivatives.

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in determining the electronic structure and reactivity of molecules. For 1,2,4-triazole derivatives, DFT studies can provide insights into:

-

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional conformation of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity and the ability of the molecule to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions with biological targets.

-

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the structure of the synthesized compound.

While specific DFT data for this compound is not available, studies on similar triazole derivatives have been conducted.[13]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a biological target, such as an enzyme or receptor. This is a critical step in rational drug design. For 1,2,4-triazole derivatives, docking studies have been performed to investigate their potential as:

-

Anticancer Agents: Targeting enzymes like EGFR and CDK-4.[12]

-

Antimicrobial Agents: Investigating interactions with bacterial enzymes.

-

Enzyme Inhibitors: For example, as inhibitors of 15-lipoxygenase (15-LOX).[14]

The results of docking studies are typically presented as a binding energy or docking score, with a more negative value indicating a more favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Potential Biological Activities and Applications

The 1,2,4-triazole scaffold is associated with a wide range of biological activities. Based on studies of structurally related compounds, this compound could be investigated for the following potential applications:

Potential Applications of 1,2,4-Triazole Derivatives:

Caption: Potential biological activities and applications of 1,2,4-triazole derivatives.

Table 1: Summary of Biological Activities of Related 1,2,4-Triazole Derivatives

| Biological Activity | Compound Class/Derivative | Key Findings |

| Anticancer | 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives | Compound 6b showed potent antioxidant and anticancer properties in vitro and in vivo.[1] |

| Antibacterial | 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives | Some derivatives exhibited activity against Gram-positive bacteria equal to or higher than ampicillin.[3] |

| Antifungal | 4-amino-5-(substituted phenyl)-4H-[1][5][7]-triazole-3-thiol derivatives | Several synthesized compounds showed good to moderate antifungal activity.[4] |

| Antioxidant | 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives | Compound 6b demonstrated more potent antioxidant properties than ascorbic acid in DPPH and ABTS assays.[1] |

| Anti-inflammatory | 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives | Compounds were synthesized and tested for antibacterial and anti-inflammatory activities.[3] |

Future Directions and Conclusion

This compound presents a promising starting point for the development of novel therapeutic agents. While this guide has synthesized information from related compounds to provide a theoretical framework, further dedicated research on this specific molecule is warranted.

Recommendations for future research include:

-

Synthesis and Full Characterization: Development and publication of a detailed, optimized synthetic protocol for this compound and its complete spectroscopic characterization.

-

Dedicated Computational Studies: Performing DFT calculations to elucidate its electronic properties and molecular docking studies against a panel of relevant biological targets to predict its potential bioactivities.

-

In Vitro Biological Screening: Screening the compound against a range of cancer cell lines, bacterial and fungal strains, and viral assays to experimentally validate the computational predictions.

-

Analogue Synthesis and SAR Studies: Synthesizing a library of derivatives by modifying the ethyl acetate and amino functionalities to establish structure-activity relationships and optimize for potency and selectivity.

References

- 1. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. keyorganics.net [keyorganics.net]

- 8. 86152-46-7|this compound|BLD Pharm [bldpharm.com]

- 9. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 10. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of fused triazoles using Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a fused triazolo[1,5-a]pyrimidine system utilizing Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate as a key starting material. The resulting fused triazole scaffolds are of significant interest in medicinal chemistry, particularly for their potential as antimicrobial agents.

Introduction

Fused 1,2,4-triazole ring systems are prominent scaffolds in a variety of biologically active compounds and approved pharmaceuticals. Their versatile chemical nature and ability to interact with various biological targets have made them a focal point in drug discovery. This document outlines the synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine derivative, a class of compounds that has demonstrated promising antibacterial activity through the dual inhibition of DNA gyrase and Dihydrofolate Reductase (DHFR).

The protocol herein describes the cyclocondensation of this compound with a β-ketoester, a reliable and efficient method for the construction of the triazolo[1,5-a]pyrimidine core.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole derivatives and β-dicarbonyl compounds, based on literature precedents.

| Starting Amino-Triazole | β-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference Compound |

| 3,5-diamino-1,2,4-triazole | 4-hydroxy-6-methyl-pyran-2-one | Ethanol | Reflux | 12 h | Not specified | Ethyl 2-(2-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)acetate |

| 3-amino-1,2,4-triazole | Ethyl acetoacetate | Acetic Acid | Reflux | 90 min | 92% | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine |

| 3-amino-1,2,4-triazole | Cyclohexanone-2-carboxylic acid ethyl ester | Acetic Acid | Reflux (130°C) | 90 min | Not specified | Fused triazolopyrimidine |

| 5-amino-1-phenyl-1H-1,2,4-triazoles | Ethyl acetoacetate & Aromatic aldehydes | Not specified | One-pot, three-component | Not specified | Good | [1][2][3]triazolo[4,3-a]pyrimidines |

Experimental Protocols

Synthesis of Ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate

This protocol describes the synthesis of a representative fused triazole, Ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate, through the cyclocondensation of this compound with acetylacetone (a 1,3-dicarbonyl compound).

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of this compound (1 equivalent) in glacial acetic acid, add acetylacetone (1.2 equivalents).

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol to afford the title compound.

Visualizations

Synthetic Pathway for Triazolo[1,5-a]pyrimidine

Caption: Synthetic route to a fused triazolopyrimidine.

Proposed Antibacterial Mechanism of Action

The synthesized triazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antibacterial properties by targeting key bacterial enzymes involved in DNA replication and folate biosynthesis.[3][4]

Caption: Dual inhibition of bacterial enzymes.

References

- 1. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a primary amino group, a reactive ester moiety, and the triazole core makes it a valuable precursor for the synthesis of a diverse range of fused and unfused heterocyclic systems. The reactions of this compound with aldehydes and ketones are particularly useful, leading to the formation of Schiff bases and cyclocondensation products such as triazolopyrimidines. These resulting scaffolds are prevalent in compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various carbonyl compounds.

Reaction with Aldehydes: Synthesis of Schiff Bases

The reaction of 5-amino-1,2,4-triazole derivatives with aldehydes readily forms Schiff bases (imines).[1] This reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by dehydration. These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems or can be evaluated for their own biological activities.

General Reaction Scheme:

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol: Synthesis of Ethyl 2-(5-(arylideneamino)-4H-1,2,4-triazol-3-yl)acetate

This protocol is a general procedure adapted from the synthesis of Schiff bases from similar 4-amino-1,2,4-triazole derivatives.[1][3]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.

Expected Data:

The following table provides hypothetical data based on typical yields for similar reactions.

| Aldehyde (R-CHO) | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 3 | 85-95 |

| 4-Chlorobenzaldehyde | 4 | 80-90 |

| 4-Methoxybenzaldehyde | 3.5 | 88-96 |

| 4-Nitrobenzaldehyde | 5 | 75-85 |

Reaction with Ketones and β-Ketoesters: Synthesis of Triazolopyrimidines

The condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds, such as β-ketoesters and diketones, is a common and efficient method for the synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine ring system.[4] This reaction proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.

General Reaction Scheme:

Caption: General scheme for triazolopyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(5-substituted-7-substituted-[4][5][6]triazolo[1,5-a]pyrimidin-2-yl)acetate

This is a generalized protocol based on established procedures for the synthesis of triazolopyrimidines.[5]

Materials:

-

This compound

-

β-Diketone (e.g., acetylacetone) or β-Ketoester (e.g., ethyl acetoacetate)

-

Glacial acetic acid or another suitable solvent like ethanol or N,N-dimethylformamide (DMF)

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst, optional)

Procedure:

-

A mixture of this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in glacial acetic acid is heated at reflux for 4-8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

Expected Data:

The following table presents hypothetical data for these types of cyclocondensation reactions.

| 1,3-Dicarbonyl Compound | Product Substituents (5,7-positions) | Reaction Time (h) | Yield (%) |

| Acetylacetone | 5,7-dimethyl | 5 | 70-85 |

| Ethyl acetoacetate | 5-methyl-7-hydroxy | 6 | 65-80 |

| Dibenzoylmethane | 5,7-diphenyl | 8 | 60-75 |

| Ethyl benzoylacetate | 5-phenyl-7-hydroxy | 7 | 65-78 |

Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Concluding Remarks

The reactions of this compound with aldehydes and ketones provide efficient routes to valuable heterocyclic structures. The formation of Schiff bases and triazolopyrimidines opens avenues for the development of novel compounds with potential therapeutic applications. The protocols provided herein are based on well-established methodologies for similar amino-triazole derivatives and can be adapted and optimized for specific substrates. Further research into the biological activities of the resulting products is warranted to explore their full potential in drug discovery.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N-alkylation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the N-alkylation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The 1,2,4-triazole scaffold is a prevalent motif in pharmaceuticals, and functionalization through N-alkylation is a critical step in modifying the physicochemical and pharmacological properties of these molecules.

Introduction

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse activities, including antifungal, antiviral, and anticancer properties. N-alkylation of the triazole ring is a fundamental strategy for lead optimization, as the position and nature of the alkyl substituent can significantly impact target binding, selectivity, and pharmacokinetic profiles.